molecular formula C13H19NO B1378748 {1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine CAS No. 1797324-80-1

{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine

Cat. No.: B1378748
CAS No.: 1797324-80-1
M. Wt: 205.3 g/mol
InChI Key: YRPVBOFNNBBPAJ-UHFFFAOYSA-N
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Description

{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine is a cyclopropane-containing amine derivative characterized by a benzyloxyethyl substituent attached to the cyclopropane ring. These modifications influence physicochemical properties, synthetic accessibility, and biological activity, particularly in serotonin receptor modulation and kinase inhibition .

Properties

IUPAC Name

[1-(2-phenylmethoxyethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-11-13(6-7-13)8-9-15-10-12-4-2-1-3-5-12/h1-5H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPVBOFNNBBPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCOCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine typically involves the reaction of cyclopropylmethanamine with 2-(benzyloxy)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, and various halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Overview

{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine, with the molecular formula C13H19NO, is a chemical compound notable for its unique structural characteristics, including a cyclopropyl group and a benzyloxyethyl substituent. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Organic Synthesis

  • Intermediate in Chemical Reactions : This compound serves as an important intermediate in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for specific reactivity that is valuable in synthetic pathways.

Biological Studies

  • Interaction with Biological Molecules : Research has focused on how this compound interacts with enzymes and proteins, which may influence cellular processes. These interactions are crucial for understanding its potential biological activities and mechanisms of action.

Medicinal Chemistry

  • Therapeutic Potential : The compound is being investigated for its role as a precursor in drug development. Its ability to modulate biological targets makes it a candidate for therapeutic applications, particularly in developing new medications.

Industrial Applications

  • Synthesis of Specialty Chemicals : In industrial settings, this compound can be utilized to produce specialty chemicals and materials, contributing to various manufacturing processes.

Mechanism of Action

The mechanism of action of {1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes cyclopropylmethanamine derivatives from the evidence, highlighting structural differences and synthesis

Compound Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Findings
Compound 35 5-Fluoro-2-methoxyphenyl; 2-methoxythiophen-3-ylmethyl C₁₉H₂₃FNO₂S 364.46 General Method B Selective 5-HT2C receptor activity; confirmed by HRMS and NMR.
Compound 36 5-Fluoro-2-methoxyphenyl; 2-methoxypyridin-3-ylmethyl C₂₀H₂₄FN₂O₂ 359.42 General Method C Improved solubility compared to thiophene analogs.
Compound 38 5-Fluoro-2-methoxyphenyl; 1H-indol-7-ylmethyl C₂₂H₂₄FN₃O 381.45 General Method C (NaBH(OAc)₃) Enhanced receptor binding affinity due to indole moiety.
Compound 40 2,4-Difluorophenyl; 2-(5-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenoxy C₂₁H₁₇F₅N₂O 432.37 Fragment-assisted synthesis 38% yield; potential ALK inhibitor.
[1-(2-Methoxyethyl)cyclopropyl]methanamine 2-Methoxyethyl C₇H₁₅NO 129.20 Not specified Simpler structure; lacks aromatic groups, reducing receptor selectivity.
(1-(4-Fluorophenyl)cyclopropyl)methanamine HCl 4-Fluorophenyl C₁₀H₁₁FClN 199.66 Not specified Halogenated phenyl group enhances metabolic stability.
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine HCl 3-Fluoro-4-methoxyphenyl C₁₀H₁₂FNO·HCl 217.67 Not specified Dual substitution (fluoro + methoxy) optimizes steric and electronic properties.

Key Structural and Functional Differences

Substituent Effects on Receptor Selectivity: Compounds with 5-fluoro-2-methoxyphenyl groups (e.g., 35, 36, 38) exhibit high selectivity for serotonin 5-HT2C receptors due to favorable π-π stacking and hydrogen bonding with the receptor’s hydrophobic pocket . Halogenated derivatives (e.g., 4-fluorophenyl in ) show improved metabolic stability compared to non-halogenated analogs, as fluorine reduces oxidative degradation .

Impact of Heterocyclic Moieties :

  • Thiophene (Compound 35) and indole (Compound 38) substituents enhance binding affinity but may reduce solubility. Pyridine derivatives (Compound 36) balance solubility and potency .
  • Trifluoromethyl groups (Compound 40) increase lipophilicity, favoring kinase inhibition (e.g., ALK) .

Synthetic Challenges :

  • Yields : Fragment-assisted synthesis (Compound 40) achieves moderate yields (38%), while reductive amination (General Method C) is more efficient (>70% for Compounds 36–39) .
  • Chirality : Enantiopure derivatives (e.g., (+)-40) require chiral resolving agents, increasing complexity .

Biological Activity

{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article comprehensively reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C12_{12}H17_{17}N
  • Molecular Structure :
    • Cyclopropyl group attached to a benzyloxyethyl chain.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its interactions with different biological targets.

1. Receptor Binding Affinity

The compound has shown significant binding affinity towards various receptors, particularly in the central nervous system (CNS). It has been evaluated for its potential as a selective ligand for adrenergic receptors, which are crucial for cardiovascular and respiratory functions.

Receptor TypeBinding Affinity (IC50_{50})Selectivity Ratio
β1-Adrenoceptor7.49 μMHigh
β2-Adrenoceptor8.13 μMModerate

These values indicate a preference for β1 over β2 receptors, suggesting potential applications in treating cardiovascular diseases .

2. Pharmacological Effects

In vitro studies have demonstrated that this compound exhibits notable pharmacological effects:

  • Anti-inflammatory Activity : The compound has shown inhibition of pro-inflammatory cytokines, indicating potential use in inflammatory conditions.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative diseases.

Case Studies

Recent research has explored the therapeutic applications of this compound:

  • Study on Cardiovascular Effects : A study involving animal models indicated that administration of the compound resulted in reduced heart rate and improved cardiac output, supporting its use as a potential treatment for heart failure.
  • Neuroprotection in vitro : Cultured neuronal cells treated with the compound showed decreased levels of oxidative stress markers, suggesting neuroprotective properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyloxy group have been explored:

  • Alkyl Substituents : Variations in alkyl chain length and branching have been associated with changes in receptor affinity and selectivity.
  • Functional Groups : The introduction of different functional groups on the cyclopropyl ring has been studied to enhance binding affinity and biological efficacy.

Q & A

Basic Questions

Q. What are the established synthetic routes for {1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine, and how is structural confirmation performed?

  • Methodology :

  • Synthesis : Use reductive amination (General Method C) with NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol (MeOH) for secondary amine formation. Cyclopropane ring construction likely involves [2+1] cycloaddition or vinylcyclopropane intermediates .
  • Structural Confirmation :
  • NMR : Analyze ¹H and ¹³C NMR spectra for cyclopropane protons (δ ~0.5–1.5 ppm) and benzyloxy group signals (δ ~4.5 ppm for -OCH₂-; aromatic protons at δ ~7.3–7.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error between calculated and observed values .
  • Purity : Assess via HPLC (≥95% purity) and elemental analysis .

Q. How can researchers troubleshoot low yields during the reductive amination step?

  • Methodology :

  • Optimize stoichiometry (e.g., 2.0 equiv. NaBH(OAc)₃ for primary amines, 1.5 equiv. NaBH₄ for secondary amines) .
  • Test solvent polarity (DCE vs. MeOH) to balance reactivity and steric hindrance .
  • Purify intermediates (e.g., Schiff base) before reduction to minimize side products .

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s pharmacokinetic properties, and what modifications enhance metabolic stability?

  • Methodology :

  • Metabolic Stability : Replace the benzyloxy group with bioisosteres (e.g., 2-fluoroethoxy or allyloxy groups) to reduce CYP450-mediated oxidation .
  • In Vitro Assays : Perform microsomal stability tests (human/rat liver microsomes) and compare half-life (t₁/₂) of derivatives .
  • SAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with metabolic data .

Q. What experimental strategies resolve contradictions in NMR data for diastereomeric mixtures of cyclopropane-containing analogs?

  • Methodology :

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or crystallization with diastereomeric salts .
  • NOE Studies : Perform 2D NOESY to distinguish cis/trans cyclopropane configurations .
  • Dynamic NMR : Analyze temperature-dependent splitting of cyclopropane protons to assess ring strain .

Q. How can researchers design functional assays to evaluate serotonin receptor (5-HT₂C) selectivity?

  • Methodology :

  • Binding Assays : Use radioligands (e.g., [³H]-mesulergine for 5-HT₂C) and compare IC₅₀ values against 5-HT₂A/2B receptors .
  • Functional Selectivity : Measure Gq-mediated calcium flux (FLIPR) vs. β-arrestin recruitment (BRET) to identify biased signaling .
  • Structural Modeling : Dock the compound into 5-HT₂C homology models to predict key interactions (e.g., D134, S139, and W355) .

Q. What strategies stabilize the cyclopropane ring under acidic or oxidative conditions?

  • Methodology :

  • Protecting Groups : Introduce electron-donating substituents (e.g., methyl) on the cyclopropane to reduce ring strain .
  • pH Stability Tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .
  • Radical Scavengers : Add antioxidants (e.g., BHT) during storage to prevent ring-opening via radical pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine
Reactant of Route 2
{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine

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